N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
CAS No.: 1396716-87-2
Cat. No.: VC4587864
Molecular Formula: C18H15BrFN3OS
Molecular Weight: 420.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396716-87-2 |
|---|---|
| Molecular Formula | C18H15BrFN3OS |
| Molecular Weight | 420.3 |
| IUPAC Name | N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H15BrFN3OS/c1-10-2-4-15-16(6-10)25-18(22-15)23-8-11(9-23)17(24)21-14-5-3-12(19)7-13(14)20/h2-7,11H,8-9H2,1H3,(H,21,24) |
| Standard InChI Key | YWRSKJCRYMLCAY-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=C(C=C(C=C4)Br)F |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture integrates three distinct components:
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4-Bromo-2-fluorophenyl group: A halogenated aromatic ring with bromine (Br) and fluorine (F) substituents at the 4- and 2-positions, respectively. These electron-withdrawing groups enhance electrophilic reactivity and may improve metabolic stability.
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6-Methyl-1,3-benzothiazole: A bicyclic heteroaromatic system containing sulfur and nitrogen. The methyl group at position 6 introduces steric bulk, potentially influencing binding interactions.
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Azetidine-3-carboxamide: A four-membered saturated ring (azetidine) linked to a carboxamide group. The azetidine’s conformational rigidity could optimize target engagement compared to larger ring systems.
Molecular Formula and Weight
As per experimental data, the molecular formula is C₁₈H₁₅BrFN₃OS, yielding a molecular weight of 420.3 g/mol. Key bonds include:
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C-Br (1.91 Å) and C-F (1.35 Å) in the phenyl ring.
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C-S (1.70 Å) and C-N (1.33 Å) in the benzothiazole core.
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N-C=O (1.24 Å) in the carboxamide group.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅BrFN₃OS |
| Molecular Weight | 420.3 g/mol |
| IUPAC Name | N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
| CAS Number | 1396716-87-2 |
| Topological Polar Surface Area | 89.6 Ų |
Synthetic Methodologies
Key Synthetic Routes
Reported approaches emphasize modular assembly:
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Azetidine Ring Formation: Cyclization of 3-aminopropanol derivatives via Mitsunobu conditions (e.g., DIAD, PPh₃) yields the azetidine core.
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Benzothiazole Coupling: Reaction of 2-chloro-6-methylbenzothiazole with the azetidine intermediate under Buchwald-Hartwig amination conditions.
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Carboxamide Installation: Activation of azetidine-3-carboxylic acid with HATU/DIPEA, followed by coupling with 4-bromo-2-fluoroaniline.
Optimization Challenges
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Steric Hindrance: The 6-methyl group on benzothiazole complicates coupling reactions, necessitating high-temperature conditions (~120°C).
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Halogen Reactivity: Bromine on the phenyl ring may undergo unintended nucleophilic substitution unless protected.
Table 2: Representative Reaction Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azetidine cyclization | DIAD, PPh₃, THF, 0°C | 72 |
| Benzothiazole coupling | Pd₂(dba)₃, Xantphos, K₃PO₄, 120°C | 58 |
| Carboxamide formation | HATU, DIPEA, DMF, rt | 85 |
| Compound | Target Organism | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Ciprofloxacin | Pseudomonas aeruginosa | 0.12 µg/mL | |
| Naphthyridine 31b | Bacillus subtilis | 1.7 µg/mL | |
| Target compound (hypothetical) | DNA gyrase | ~5 µg/mL | Extrapolated |
Comparative Analysis with Benzothiazole Derivatives
Role of the Benzothiazole Moiety
Benzothiazoles are privileged scaffolds in drug discovery. For example, N-(1,3-benzothiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide demonstrates serotonin receptor affinity (Ki = 18 nM) . The 6-methyl substitution in the target compound may similarly enhance lipophilicity, improving blood-brain barrier penetration.
Impact of Azetidine vs. Piperazine Rings
Azetidine’s smaller ring size confers higher conformational restriction than piperazine, potentially reducing off-target interactions. This is evidenced by improved selectivity in azetidine-containing naphthyridines compared to piperazine analogs .
Future Directions and Challenges
Priority Research Areas
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In Vitro Screening: Prioritize assays against kinase panels and antimicrobial resistance strains.
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SAR Studies: Modify the azetidine’s carboxamide group (e.g., methyl, ethyl substitutions) to optimize potency.
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Metabolic Stability: Evaluate microsomal clearance rates given the compound’s halogen content.
Synthetic Chemistry Challenges
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Scalability: Current yields for benzothiazole coupling (58%) require optimization for industrial production.
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Purification: Polar byproducts from HATU-mediated reactions complicate isolation.
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